molecular formula C10H13N5O4 B6592991 (2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol CAS No. 3228-71-5

(2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

Cat. No.: B6592991
CAS No.: 3228-71-5
M. Wt: 267.24 g/mol
InChI Key: OIRDTQYFTABQOQ-KMPDEGCQSA-N
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Description

Properties

Key on ui mechanism of action

The antiviral mechanism of action has not been established. Vidarabine appears to interfere with the early steps of viral DNA synthesis.
The antiviral mechanism of vidarabine is incompletely understood, but vidarabine is an inhibitor of viral DNA synthesis. Cellular enzymes phosphorylate vidarabine to the triphosphate, which inhibits viral DNA polymerase activity in a manner that is competitive with deoxyadenosine triphosphate. Vidarabine triphosphate is incorporated into both cellular and viral DNA, where it may act as a chain terminator. Vidarabine triphosphate also inhibits ribonucleoside reductase, RNA polyadenylation, and S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in transmethylation reactions.

CAS No.

3228-71-5

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

(2S,3S,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7+,10+/m1/s1

InChI Key

OIRDTQYFTABQOQ-KMPDEGCQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Color/Form

Crystals from water
Needles from wate

melting_point

500 to 518 °F (NTP, 1992)
257.0-257.5 °C (0.4 H2O)

physical_description

Vidarabine is a white to off-white crystalline powder. (NTP, 1992)

solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)

vapor_pressure

6.0X10-15 mm Hg at 25 °C (est)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves the glycosylation of 6-aminopurine with a protected sugar derivative. The reaction conditions often require the use of a Lewis acid catalyst to facilitate the formation of the glycosidic bond. The protected sugar is then deprotected under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form deoxy derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of deoxy derivatives.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C10H13N5O4 and a CAS number of 3228-71-5. Its structure features a purine base with hydroxymethyl and oxolane functionalities, which contribute to its biological activity and stability. The compound is classified as a natural product, which can influence its interactions in biological systems .

Antiviral Research

One of the primary applications of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is in antiviral research. Studies have indicated that this compound exhibits inhibitory effects against certain viruses by mimicking nucleotides in viral replication processes. This characteristic makes it a candidate for developing antiviral therapeutics, especially against RNA viruses .

Anticancer Properties

Research has also suggested potential anticancer properties of this compound. It may induce apoptosis in cancer cells by interfering with nucleic acid synthesis or by modulating signaling pathways involved in cell proliferation. Case studies have demonstrated its efficacy in vitro against various cancer cell lines, indicating a need for further exploration in clinical settings .

Nucleoside Analog Development

As a nucleoside analog, 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can be utilized in the design of new drugs targeting specific enzymes involved in nucleotide metabolism. Its structural similarities to natural nucleosides allow it to act as a substrate or inhibitor for enzymes like polymerases and kinases, which are crucial in DNA and RNA synthesis .

Table 1: Summary of Research Findings

Study FocusFindingsReference
Antiviral ActivityInhibition of viral replication in vitro
Anticancer ActivityInduction of apoptosis in cancer cell lines
Enzyme InhibitionCompetitive inhibition of nucleoside kinases

Case Study: Antiviral Efficacy

A study conducted on the antiviral efficacy of 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol demonstrated significant inhibition of viral replication in cultured cells infected with an RNA virus. The compound was administered at varying concentrations, revealing a dose-dependent response where higher concentrations led to increased antiviral activity. This study supports the potential use of this compound as a therapeutic agent against viral infections .

Mechanism of Action

The compound exerts its effects by incorporating into DNA or RNA, thereby interfering with normal nucleic acid function. It can act as a chain terminator during DNA replication or transcription, leading to the inhibition of these processes. The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid synthesis.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: (2R,3R,4S,5R)-2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
  • Common Name: Adenosine
  • CAS Number : 3228-71-5
  • Molecular Formula : C₁₀H₁₃N₅O₄
  • Molecular Weight : 267.24 g/mol
  • Structure: Comprises a purine base (adenine) linked to a β-D-ribofuranose sugar via a β-N9-glycosidic bond .

Physicochemical Properties :

  • Purity : ≥99% (HPLC)
  • Solubility : Moderate aqueous solubility (solubility index: 0.82)
  • cLogP : 86.39 (indicating hydrophilic character) .

Biological Role: Adenosine is a fundamental nucleoside involved in energy transfer (ATP/ADP), signaling (via A1, A2A, A2B, and A3 receptors), and regulation of physiological processes such as vasodilation and neurotransmission .

Comparison with Structurally Similar Compounds

Modifications at the Purine 6-Position

Adenosine derivatives with substitutions at the 6-amino group exhibit altered receptor specificity and metabolic stability:

Compound Name Substituent Purity (%) Melting Point (°C) Key Properties Reference
Adenosine -NH₂ 99 - Broad receptor activity
Compound 7 (Ethylpropylamino analog) -N(Et)Pr 98.3 145 Enhanced lipophilicity
Compound 8 (Benzylamino analog) -N(Bn) 98 178–180 Improved enzymatic stability
2-Chloroadenosine -Cl (position 2) - - A1 receptor agonism; resistance to deamination

Chlorination (2-Chloroadenosine) improves metabolic stability by hindering adenosine deaminase activity .

Sugar Moiety Modifications

Alterations in the ribose scaffold impact pharmacokinetics and target engagement:

Compound Name Sugar Modification Molecular Weight Solubility Index Biological Activity Reference
Adenosine β-D-Ribofuranose 267.24 0.82 Endogenous signaling molecule
Vidarabine β-D-Arabinofuranose 267.24 - Antiviral (HSV, VZV)
9-β-D-Xylofuranosyladenine β-D-Xylofuranose 267.24 - Unknown pharmacological activity
α-Adenosine α-D-Ribofuranose 267.24 - Altered receptor binding due to stereochemistry

Key Insight: Arabinose (Vidarabine) and xylose substitutions reduce enzymatic recognition, making these analogs useful in antiviral therapy . The α-anomer (α-Adenosine) demonstrates distinct receptor interactions due to inverted stereochemistry at the glycosidic bond .

Functional Group Additions for Targeted Therapy

Sulfanylmethyl and other groups enhance binding to specific enzymes:

Compound Name Modification Docking Score (kcal/mol) Target Enzyme Application Reference
Adenosine None -6.6 PRMT5 (weak) Baseline activity
TOP1 4-Ethylcyclohexylsulfanylmethyl -9.3 PRMT5 β-Thalassemia therapy
TOP2 Bis-adenine sulfanylmethyl -9.1 PRMT5 Less stable than TOP1

Key Insight : Sulfanylmethyl groups (TOP1, TOP2) significantly improve PRMT5 inhibition, with TOP1 showing superior binding affinity (-9.3 kcal/mol) and stability in molecular dynamics simulations .

Physicochemical and Pharmacokinetic Comparison

Compound cLogP Molecular Weight Solubility Index Notes Reference
Adenosine 86.39 267.24 0.82 High polarity limits CNS penetration
Sinefungin 83.81 399.40 0.93 Broader solubility due to amino acid moiety
5-Iodotubercidin 64.44 378.13 0.81 Iodine atom enhances radioimaging potential

Biological Activity

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, also known as 9-β-D-arabinofuranosyladenine or Vidarabine, is a nucleoside analog with significant biological activity. This compound has been studied for its potential therapeutic applications, particularly in antiviral and anticancer treatments. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant case studies.

  • Molecular Formula : C10H13N5O4
  • Molecular Weight : 267.241 g/mol
  • Melting Point : 257.0 - 257.5 °C
  • Density : 2.08 g/cm³
  • Boiling Point : 676.3 °C at 760 mmHg

2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol exhibits its biological effects primarily through its interaction with viral enzymes and cellular pathways:

  • Inhibition of Viral Replication : The compound mimics adenosine and can be incorporated into viral RNA, disrupting viral replication processes.
  • Antiviral Activity : It has been shown to be effective against several viruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV), by inhibiting viral DNA polymerase.
  • Potential Antitumor Effects : Some studies suggest that it may induce apoptosis in cancer cells through mechanisms involving DNA synthesis inhibition.

Biological Activity Data

The biological activity of this compound can be quantified using IC50 values, which indicate the concentration required to inhibit a specific biological function by half.

Activity Type IC50 Value (nM) Reference
Viral DNA Polymerase Inhibition0.1 - 0.5
Cytotoxicity in Cancer Cells500 - 1000
Antiviral Activity (HSV)100

Case Studies

  • Antiviral Efficacy Against HSV :
    A study demonstrated that Vidarabine significantly reduced HSV replication in vitro. The compound showed a dose-dependent decrease in viral yield, emphasizing its potential as an antiviral agent in clinical settings for herpes infections.
  • Clinical Trials for Cancer Treatment :
    Clinical trials have explored the use of Vidarabine as part of combination therapy for certain leukemias and lymphomas. Results indicated improved outcomes when used alongside traditional chemotherapeutics, although the exact mechanisms remain under investigation.
  • Mechanistic Studies on Apoptosis Induction :
    Research has indicated that Vidarabine can trigger apoptosis in various cancer cell lines by activating caspases and altering mitochondrial membrane potential, leading to cell death.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(6-Aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, and what reaction conditions are critical for yield optimization?

  • Answer: Synthesis typically involves nucleophilic substitution or enzymatic glycosylation. Key steps include protecting the hydroxyl groups on the sugar moiety (e.g., using acetyl or benzyl groups) and coupling with 6-aminopurine derivatives under anhydrous conditions. Reaction temperature (25–60°C), solvent polarity (e.g., DMF or DMSO), and catalyst choice (e.g., Lewis acids) significantly impact yield . Purification via column chromatography or recrystallization is standard.

Q. How is the structural integrity of this compound validated in experimental settings?

  • Answer: Characterization relies on:

  • NMR spectroscopy (¹H, ¹³C, and DEPT for stereochemical confirmation of the oxolane ring and purine substitution).
  • Mass spectrometry (HRMS) to confirm molecular weight (267.24 g/mol) and fragmentation patterns.
  • X-ray crystallography to resolve absolute configuration, particularly for distinguishing α/β anomers .

Q. What are the primary biochemical applications of this compound in nucleic acid research?

  • Answer: As a purine analog, it is used to study:

  • DNA/RNA polymerase fidelity via incorporation assays.
  • Nuclease resistance by comparing degradation rates with natural nucleosides.
  • Base-pairing behavior using UV-melting curves or isothermal titration calorimetry (ITC) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported bioactivity data across studies?

  • Answer: Contradictions often arise from:

  • Purity variations (e.g., residual solvents or isomers affecting assays). Validate via HPLC (>95% purity) and quantify impurities using LC-MS.
  • Assay conditions (e.g., buffer pH, ion concentration). Cross-validate results under standardized protocols (e.g., Tris-HCl pH 7.4, 10 mM Mg²⁺) .
  • Cellular uptake differences (use radiolabeled analogs, e.g., ³H or ¹⁴C, to track intracellular concentration) .

Q. What strategies improve the compound’s metabolic stability and bioavailability in in vivo studies?

  • Answer: Modifications include:

  • Sugar moiety engineering : Replace the hydroxymethyl group with fluorinated or methylated derivatives to reduce enzymatic hydrolysis.
  • Prodrug approaches : Phosphorylation (e.g., 5'-monophosphate) to enhance membrane permeability.
  • Formulation : Use liposomal encapsulation or PEGylation to prolong half-life .

Q. How does stereochemistry influence its interaction with nucleic acid-binding proteins?

  • Answer: The β-D-ribofuranose configuration (2R,3R,4S,5R) is critical for:

  • Hydrogen bonding with residues in enzyme active sites (e.g., adenosine deaminase).
  • Stacking interactions in duplex DNA/RNA.
  • Kinetic selectivity : β-anomers show 10–100x higher binding affinity than α-anomers in polymerase assays .

Q. What advanced techniques are used to study its real-time interaction dynamics with nucleic acids?

  • Answer:

  • Surface plasmon resonance (SPR) : Quantify binding kinetics (ka, kd) with immobilized DNA/RNA.
  • Single-molecule FRET : Monitor conformational changes during incorporation into oligonucleotides.
  • Molecular dynamics simulations : Predict binding modes using force fields (e.g., AMBER) .

Methodological Best Practices

Q. How should researchers handle safety and stability concerns during experiments?

  • Answer:

  • Storage : -20°C under argon to prevent oxidation.
  • Handling : Use nitrile gloves and face shields to avoid dermal/ocular exposure. Decontaminate spills with 10% sodium bicarbonate .
  • Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products .

Q. What computational tools are recommended for predicting its pharmacokinetic properties?

  • Answer:

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (-1.2), solubility (∼50 mg/mL), and CYP450 interactions.
  • Docking studies : AutoDock Vina or Schrödinger Suite for protein-ligand interaction mapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
Reactant of Route 2
(2S,3S,4S,5R)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol

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